REACTION_CXSMILES
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[Cl:1][S:2]([OH:5])(=O)=[O:3].[F:6][C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1>>[Cl:1][S:2]([C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][C:7]=1[F:6])[C:11]([OH:13])=[O:12])(=[O:5])=[O:3]
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Name
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|
Quantity
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100 mL
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Type
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reactant
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Smiles
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ClS(=O)(=O)O
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Name
|
|
Quantity
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43 g
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Type
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reactant
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Smiles
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FC1=CC=C(C(=O)O)C=C1
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Control Type
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UNSPECIFIED
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Setpoint
|
150 °C
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The yellow solution was cooled back to room temperature
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Type
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ADDITION
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Details
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poured onto ice with vigorous stirring
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Type
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FILTRATION
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Details
|
The white precipitate was filtered
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Type
|
CUSTOM
|
Details
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pressed dry
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Type
|
CUSTOM
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Details
|
The solid was dried overnight in a desiccator under vacuum and over activated silica (54.65 g, 75%)
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Duration
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8 (± 8) h
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Name
|
|
Type
|
|
Smiles
|
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |